molecular formula C24H21ClN2O3 B3827712 N'-[1,3-bis(4-methoxyphenyl)-2-propen-1-ylidene]-3-chlorobenzohydrazide

N'-[1,3-bis(4-methoxyphenyl)-2-propen-1-ylidene]-3-chlorobenzohydrazide

Cat. No. B3827712
M. Wt: 420.9 g/mol
InChI Key: MXLGWPXCLBCPFV-KKUFIWLVSA-N
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Description

The compound “N’-[1,3-bis(4-methoxyphenyl)-2-propen-1-ylidene]-3-chlorobenzohydrazide” is a complex organic molecule. It contains methoxyphenyl groups, a propenylidene group, and a chlorobenzohydrazide group. These functional groups suggest that the compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl and chlorobenzohydrazide groups suggests that the compound may have interesting structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The methoxyphenyl groups may participate in electrophilic aromatic substitution reactions, while the chlorobenzohydrazide group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the methoxy groups could increase the compound’s solubility in organic solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “N’-[1,3-bis(4-methoxyphenyl)-2-propen-1-ylidene]-3-chlorobenzohydrazide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new materials or pharmaceuticals .

properties

IUPAC Name

N-[(E)-[(E)-1,3-bis(4-methoxyphenyl)prop-2-enylidene]amino]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-29-21-11-6-17(7-12-21)8-15-23(18-9-13-22(30-2)14-10-18)26-27-24(28)19-4-3-5-20(25)16-19/h3-16H,1-2H3,(H,27,28)/b15-8+,26-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLGWPXCLBCPFV-KKUFIWLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=NNC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=N\NC(=O)C2=CC(=CC=C2)Cl)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[(E)-1,3-bis(4-methoxyphenyl)prop-2-enylidene]amino]-3-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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